molecular formula C10H21ClO B13570813 4-(Chloromethyl)-1-methoxy-4-methylheptane

4-(Chloromethyl)-1-methoxy-4-methylheptane

Cat. No.: B13570813
M. Wt: 192.72 g/mol
InChI Key: AITLDAAKPBRMAL-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-methoxy-4-methylheptane is an organic compound with a complex structure that includes a chloromethyl group, a methoxy group, and a methyl group attached to a heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-methoxy-4-methylheptane typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 4-methyl-1-methoxyheptane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons .

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-methoxy-4-methylheptane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

    Substitution: Products include alcohols, amines, and ethers, depending on the nucleophile used.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

4-(Chloromethyl)-1-methoxy-4-methylheptane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chloromethyl groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-methoxy-4-methylheptane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the methoxy group can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)benzene: Similar in having a chloromethyl group but differs in the aromatic ring structure.

    1-Chloromethyl-4-methylbenzene: Similar in having both chloromethyl and methyl groups but differs in the aromatic ring structure.

    4-Methoxy-1-methylbenzene: Similar in having a methoxy group but differs in the aromatic ring structure.

Uniqueness

4-(Chloromethyl)-1-methoxy-4-methylheptane is unique due to its combination of a chloromethyl group, a methoxy group, and a methyl group on a heptane backbone

Properties

Molecular Formula

C10H21ClO

Molecular Weight

192.72 g/mol

IUPAC Name

4-(chloromethyl)-1-methoxy-4-methylheptane

InChI

InChI=1S/C10H21ClO/c1-4-6-10(2,9-11)7-5-8-12-3/h4-9H2,1-3H3

InChI Key

AITLDAAKPBRMAL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CCCOC)CCl

Origin of Product

United States

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